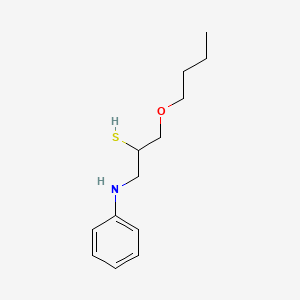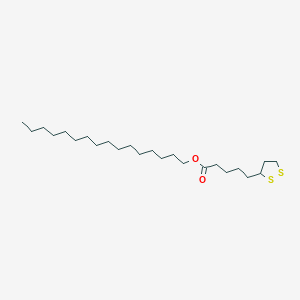
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a synthetic compound that features a unique structure combining a hexadecyl chain with a 1,2-dithiolan-3-yl pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to interact with biological molecules through its thiol groups. These interactions can modulate various biochemical pathways, including antioxidant defense mechanisms and enzyme activities. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can be compared to other compounds with similar structures, such as:
Alpha-lipoic acid: Known for its antioxidant properties and used in the treatment of various diseases.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar biological activities.
Thioctic acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Properties
CAS No. |
80224-26-6 |
|---|---|
Molecular Formula |
C24H46O2S2 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
hexadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C24H46O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-26-24(25)19-16-15-18-23-20-22-27-28-23/h23H,2-22H2,1H3 |
InChI Key |
CFDZVBXNTXGBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


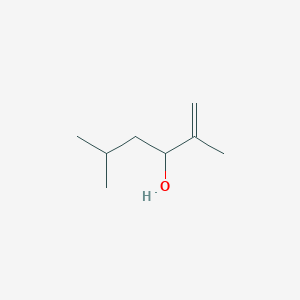
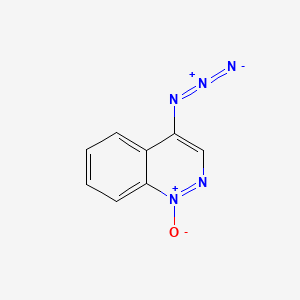
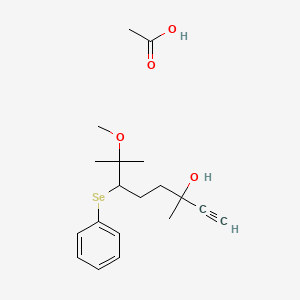
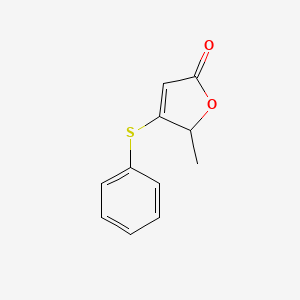
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

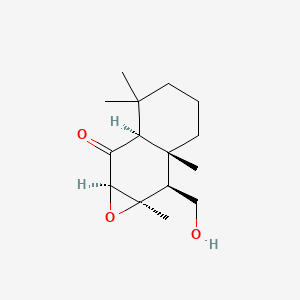
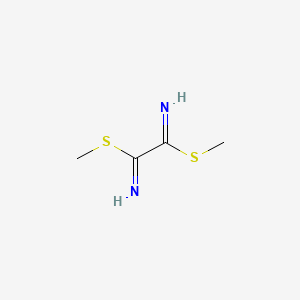
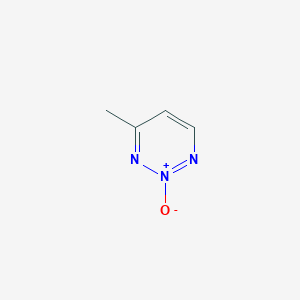
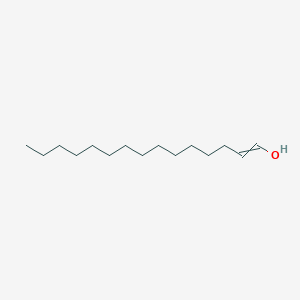

![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
